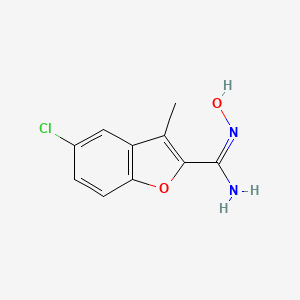
2-Benzofurancarboximidamide, 5-chloro-N-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-2-benzofuran with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-3-methyl-2-benzofurancarboxamide.
Reduction: Formation of 5-chloro-N-hydroxy-3-methyl-2-benzofurancarboxamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxy-3-methylbenzofuran: Similar structure but lacks the carboximidamide group.
5-Chloro-3-methyl-2-benzofurancarboxamide: Similar structure but has a carboxamide group instead of a carboximidamide group.
5-Chloro-N-hydroxy-2-methylbenzofurancarboximidamide: Similar structure but has a different substitution pattern on the benzofuran ring.
Uniqueness
5-Chloro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group on the benzofuran ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
84748-03-8 |
|---|---|
Formule moléculaire |
C10H9ClN2O2 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-chloro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
Clé InChI |
KADWXZNRFZLHDG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(OC2=C1C=C(C=C2)Cl)/C(=N\O)/N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


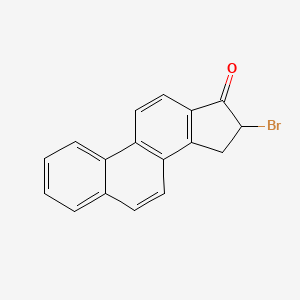

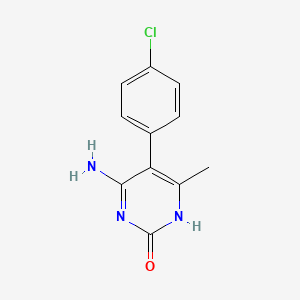
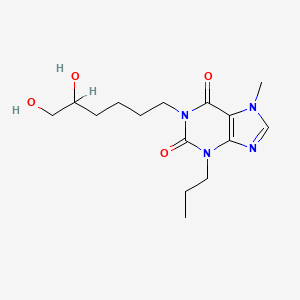
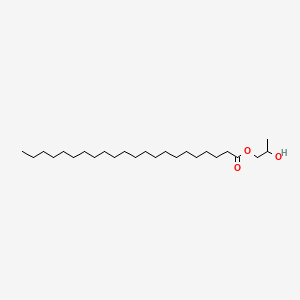
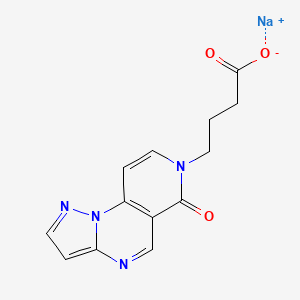
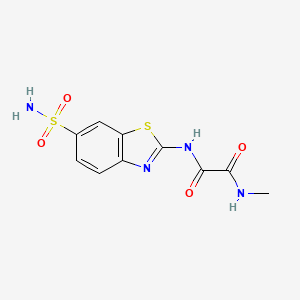

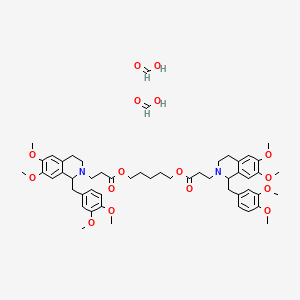

![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)



